4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-
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Overview
Description
4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-, also known as dibenzoylmethane, is a synthetic compound that belongs to the class of chalcones. It has gained attention in recent years due to its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries.
Mechanism Of Action
The mechanism of action of 4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-hane is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). COX-2 is an enzyme that plays a role in the inflammatory response, while Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense.
Biochemical And Physiological Effects
Dibenzoylmethane has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that it can reduce the incidence of skin cancer and improve skin health. It has also been shown to have neuroprotective effects and improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-hane is its low toxicity, which makes it a safe compound to use in lab experiments. It is also relatively easy to synthesize and purify. However, its low solubility in water can make it difficult to work with in some experiments. It also has a short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-hane. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another area of interest is its potential as a food preservative, as it has been shown to have anti-microbial properties. Further studies are also needed to fully understand its mechanism of action and to optimize its effectiveness in various applications.
In conclusion, 4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl-hane is a synthetic compound that has gained attention in recent years due to its potential applications in various fields. It can be synthesized through various methods and has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. Further research is needed to fully understand its mechanism of action and to optimize its effectiveness in various applications.
Synthesis Methods
Dibenzoylmethane can be synthesized through various methods, including Claisen-Schmidt condensation, aldol condensation, and Knoevenagel condensation. The most commonly used method is Claisen-Schmidt condensation, which involves the reaction between benzaldehyde and benzoyl chloride in the presence of a base catalyst, such as sodium hydroxide. The product obtained is then purified through recrystallization or chromatography.
Scientific Research Applications
Dibenzoylmethane has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to improve skin health and reduce the risk of skin cancer in cosmetic products. In the food industry, it has been used as a flavoring agent and a food preservative due to its anti-microbial properties.
properties
CAS RN |
34959-15-4 |
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Product Name |
4H-Pyran-4-one, 3,5-dibenzoyl-2,6-diphenyl- |
Molecular Formula |
C31H20O4 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3,5-dibenzoyl-2,6-diphenylpyran-4-one |
InChI |
InChI=1S/C31H20O4/c32-27(21-13-5-1-6-14-21)25-29(34)26(28(33)22-15-7-2-8-16-22)31(24-19-11-4-12-20-24)35-30(25)23-17-9-3-10-18-23/h1-20H |
InChI Key |
UDJJQLRZEDNVMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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